Eudistomin T
Overview
Description
Eudistomins are β-carboline derivatives, isolated from ascidians (marine tunicates of the family Ascidiacea) . Eudistomin T is a fascinating substance used extensively in scientific research. With its diverse applications, it holds promise in drug development, cancer studies, and neurobiology. Its molecular formula is C19H14N2O .
Synthesis Analysis
The synthesis of Eudistomin T involves a highly selective and captivating metal-free cross-dehydrogenative coupling for the cross-coupling of two reactive nucleophiles such as tetrahydro-β-carboline and indoles . A series of 1-indolyltetrahydro-β-carboline derivatives were synthesized in excellent to moderate yields .Molecular Structure Analysis
The structure of Eudistomin T is made up of a β-carboline with an aromatic indole at the 1’ position . The molecular formula is C19H14N2O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Eudistomin T include a metal-free cross-dehydrogenative coupling for the cross-coupling of two reactive nucleophiles such as tetrahydro-β-carboline and indoles . Temperature, time, and concentration control resulted in mono indolylation selectively .Scientific Research Applications
Drug Development and Pharmacological Research : Synthesized eudistomins, including Eudistomin T, have shown potential applications in drug development and pharmacological research (Liu et al., 2000).
Antibacterial and Cancer Research : Eudistomin U, related to Eudistomin T, demonstrates potent antibacterial activity against Gram-positive bacteria and cytotoxicity, suggesting its application in cancer and human pathogen research (Roggero et al., 2014).
Inhibition of Protein Translation : EudiC, a derivative, acts as a protein synthesis inhibitor targeting the 40S ribosome, showing cytotoxicity by inhibiting protein translation (Ota et al., 2016).
Enhancing Skeletal Muscle Activity : Eudistomin M increases calcium sensitivity in skeletal muscles, enhancing ATPase activity and contractile force, indicating potential therapeutic applications (Ohizumi et al., 1998).
Isolation and Identification : Eudistomin T was isolated and identified through refined separation procedures, aiding in the isolation and structural elucidation of other β-carbolines (Kinzer & Cardellina, 1987).
Synthesis and Antibiotic Properties : Eudistomin I and T, β-carboline antibiotics, are relatively easy to synthesize and can be used to prepare a wide range of analogs, highlighting their potential in antibiotic development (Vanwagenen & Cardellina, 1989).
Antimicrobial Properties : Certain eudistomins show UVA-dependent phototoxicity against viruses, bacteria, yeast, and mammalian cells, with activity varying based on side chain substituents (Hudson et al., 1988).
Cytotoxic Activity against Buccal Carcinoma Cells : Eudistomin E and eudistalbin A possess cytotoxic activity against the growth of KB human buccal carcinoma cells (Adesanya et al., 1992).
Antiviral Activities : Synthetic eudistomins, including 12-carbaeudistomin analogs, have shown strong antiviral activity against Herpes simplex virus (HSV-1) and certain tumors (Kurihara et al., 1996).
Biosynthetic Studies : The biosynthetic origin of eudistomin H, an antibiotic alkaloid, is being investigated, providing insights into the natural production of these compounds (Shen & Baker, 1994).
Mechanism of Action
Future Directions
The future of organic synthesis relies on oxidative cross-coupling strategies as they have the potential to make synthetic organic chemistry more economical and much eco-friendlier . The discovery of new inhibitors against malignant melanoma is urgently needed, and Eudistomin T, with its unique properties, could be a promising candidate .
properties
IUPAC Name |
2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-17(12-13-6-2-1-3-7-13)19-18-15(10-11-20-19)14-8-4-5-9-16(14)21-18/h1-11,21H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZBLVWPBUFWBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30148505 | |
Record name | Eudistomin T | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30148505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eudistomin T | |
CAS RN |
108335-05-3 | |
Record name | Eudistomin T | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108335053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eudistomin T | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30148505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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